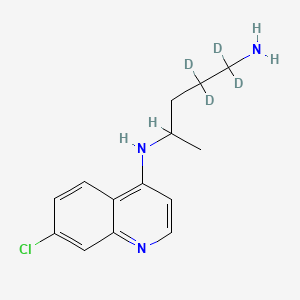
trans-3'-O-Benzoyl-4'-O-methylkhellactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3’-O-Benzoyl-4’-O-methylkhellactone: is a natural product derived from the roots of Peucedanum praeruptorum Dunn . It belongs to the coumarin family and has a molecular formula of C22H20O6 with a molecular weight of 380.396 g/mol . This compound is primarily used in scientific research related to life sciences .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves several steps, including the protection of hydroxyl groups, benzoylation, and methylation. The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of trans-3’-O-Benzoyl-4’-O-methylkhellactone typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography . The compound is then crystallized to obtain a high-purity product suitable for research applications .
化学反応の分析
Types of Reactions: trans-3’-O-Benzoyl-4’-O-methylkhellactone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoyl or methoxy groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, trans-3’-O-Benzoyl-4’-O-methylkhellactone is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is often used in assays to investigate its interactions with various biomolecules .
Medicine: Although not used directly in medicine, trans-3’-O-Benzoyl-4’-O-methylkhellactone serves as a lead compound for the development of new therapeutic agents. Its structure provides a basis for designing analogs with improved pharmacological properties .
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the synthesis of other complex molecules .
作用機序
The mechanism of action of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific biological context in which the compound is studied .
類似化合物との比較
- trans-3’-O-Benzoyl-4’-O-methylkhellactone
- trans-3’-O-Benzoyl-4’-O-methylkhellactone analogs
- Other coumarins
Uniqueness: trans-3’-O-Benzoyl-4’-O-methylkhellactone is unique due to its specific structural features, such as the benzoyl and methoxy groups, which confer distinct chemical and biological properties . These features differentiate it from other coumarins and make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVCBJWWVINMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)






![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
